molecular formula C16H17NO3S B11521105 Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate

Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B11521105
M. Wt: 303.4 g/mol
InChI Key: JFFMGMFKUZPAGD-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. For Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate, the Paal-Knorr synthesis is a common method. This involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of Rhodium (Rh) catalysts and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a phenyl group and a propanoylamino group on the thiophene ring differentiates it from other thiophene derivatives, providing unique pharmacological activities .

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C16H17NO3S/c1-3-13(18)17-15-14(16(19)20-4-2)12(10-21-15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18)

InChI Key

JFFMGMFKUZPAGD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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